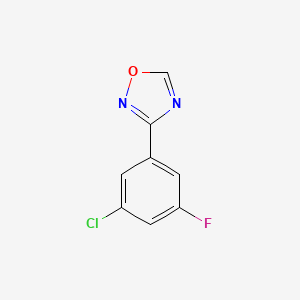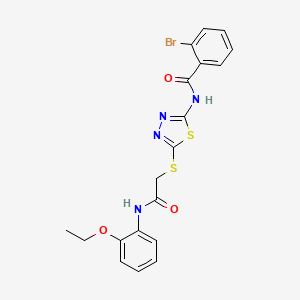![molecular formula C22H18N6O7 B12459143 6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an appropriate aldehyde under solvent-free conditions. This reaction is often catalyzed by a base such as triethylamine or by using a heterogeneous catalyst like nano-eggshell/Ti(IV) .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- **6-amino-4-(4-chlorophenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- **6-amino-4-(4-hydroxyphenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the 2,4-dinitrophenoxy and ethoxy groups, which confer distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of 6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C22H18N6O7 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC 名称 |
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18N6O7/c1-3-33-18-8-12(20-14(10-23)21(24)35-22-19(20)11(2)25-26-22)4-6-17(18)34-16-7-5-13(27(29)30)9-15(16)28(31)32/h4-9,20H,3,24H2,1-2H3,(H,25,26) |
InChI 键 |
UUUGKDLVYBHCQS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459061.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}propanamide](/img/structure/B12459065.png)


![N'-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B12459102.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459110.png)
![5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12459118.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459155.png)
![4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12459161.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
